3-hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
3-Hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazines. This compound is characterized by its unique structure, which includes a hydroxy group, a nitrophenyl group, and a phenyl group attached to a tetrahydroimidazo[2,1-b][1,3]thiazin-1-ium core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazine Core: This step involves the cyclization of appropriate precursors, such as a thioamide and an α-haloketone, under basic conditions to form the imidazo[2,1-b][1,3]thiazine ring.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Attachment of the Nitrophenyl Group: The nitrophenyl group is typically introduced through a nitration reaction, where a phenyl group is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Final Assembly: The final step involves the coupling of the hydroxy, nitrophenyl, and phenyl groups to the imidazo[2,1-b][1,3]thiazine core, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl rings, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or thiols.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the nitrophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-(4-nitrophenyl)-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
- 3-Hydroxy-3-(2-nitrophenyl)-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
Uniqueness
Compared to similar compounds, 3-hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is unique due to the position of the nitro group on the phenyl ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity, making it a distinct entity in its class.
Properties
Molecular Formula |
C18H18N3O3S+ |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C18H18N3O3S/c22-18(14-6-4-9-16(12-14)21(23)24)13-19(15-7-2-1-3-8-15)17-20(18)10-5-11-25-17/h1-4,6-9,12,22H,5,10-11,13H2/q+1 |
InChI Key |
IVUNOEOGWUEBRN-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2=C(N(CC2(C3=CC(=CC=C3)[N+](=O)[O-])O)C4=CC=CC=C4)SC1 |
Origin of Product |
United States |
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